
3-Methoxy-5-nitroaniline
Overview
Description
3-Methoxy-5-nitroaniline is an organic compound with the molecular formula C7H8N2O3 It is a derivative of aniline, where the amino group is substituted with a methoxy group at the third position and a nitro group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-nitroaniline typically involves the nitration of 3-methoxyaniline. One common method includes the following steps:
Nitration: 3-Methoxyaniline is treated with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the fifth position.
Isolation: The product is then isolated by neutralizing the reaction mixture and extracting the compound using an organic solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed:
Reduction: 3-Methoxy-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 3-Methoxyaniline
- 5-Nitroaniline
- 3-Nitroaniline
Comparison:
3-Methoxyaniline: Lacks the nitro group, making it less reactive in reduction reactions.
5-Nitroaniline: Lacks the methoxy group, affecting its solubility and reactivity in substitution reactions.
3-Nitroaniline: Similar in structure but lacks the methoxy group, influencing its chemical properties and applications.
Biological Activity
3-Methoxy-5-nitroaniline is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This compound, a derivative of aniline, features both methoxy and nitro functional groups that influence its chemical reactivity and biological effects. This article explores its biological activity, highlighting research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- CAS Number : 586-10-7
The presence of the methoxy group at the para position and the nitro group at the ortho position contributes to its unique reactivity profile compared to similar compounds.
The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation. The nitro group can be reduced to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, possibly through mechanisms involving DNA damage or interference with cellular processes.
- Anticancer Properties : Research indicates that derivatives of nitroanilines can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
Antimicrobial Activity
A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest that this compound possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Mutagenicity Studies
The mutagenic potential of this compound has been assessed using the Ames test. Results showed:
- Positive Mutagenicity : In strains TA98 and TA100 without metabolic activation.
- Negative Mutagenicity : In strains TA1535 and TA1538 under similar conditions.
These findings indicate that while the compound may exhibit mutagenic properties in certain contexts, it is not universally mutagenic across all tested strains .
Case Studies
- Anticancer Activity : A recent study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
- Toxicological Assessment : An assessment of its toxicity revealed an LD50 value of approximately 2250 mg/kg in rats, indicating low to moderate acute toxicity . Further studies are required to fully understand its long-term effects and potential carcinogenicity.
Q & A
Q. Basic: What synthetic routes are most effective for preparing high-purity 3-Methoxy-5-nitroaniline?
Answer:
this compound is typically synthesized via nitration of 3-methoxyaniline. Controlled reaction conditions (e.g., nitric acid in sulfuric acid at 0–5°C) are critical to avoid over-nitration or ring sulfonation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .
Q. Basic: How can spectroscopic techniques confirm the structure of this compound?
Answer:
- ¹H NMR (DMSO-d₆): Expect signals at δ 7.8–8.1 ppm (aromatic protons adjacent to nitro group), δ 6.5–6.8 ppm (methoxy-adjacent protons), and δ 3.8 ppm (methoxy -OCH₃).
- ¹³C NMR : Peaks for nitro-substituted carbons (~145 ppm) and methoxy carbon (~56 ppm).
- FT-IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 169.06 .
Q. Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound in electrophilic substitution reactions?
Answer:
The nitro group deactivates the aromatic ring, directing incoming electrophiles to the meta position relative to itself (para to the methoxy group). Kinetic studies using bromination (Br₂ in acetic acid) show slower reaction rates compared to non-nitro analogs. Density Functional Theory (DFT) calculations can model charge distribution to predict regioselectivity .
Q. Advanced: What strategies resolve contradictions in solubility data for this compound across different solvents?
Answer:
Solubility discrepancies arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and HPLC (C18 column, methanol/water mobile phase) to detect impurities. For example, solubility in DMSO is ~25 mg/mL at 25°C, but impurities like 5-nitro isomers can reduce effective solubility by 10–15% .
Q. Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl and NaOH at 40°C for 48 hours). Monitor via UV-Vis (λmax ~320 nm) for nitro group decomposition.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photodegradation .
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
- Use PPE (nitrile gloves, lab coat, goggles) due to potential skin/eye irritation.
- Avoid inhalation; work in a fume hood.
- Dispose of waste via incineration (≥1000°C) to prevent nitro compound accumulation in the environment .
Q. Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
Molecular docking (AutoDock Vina) against targets like cytochrome P450 or bacterial nitroreductases can predict binding affinity (ΔG ≤ -7 kcal/mol suggests strong interaction). Pair with in vitro assays (e.g., MIC tests against E. coli) to validate antimicrobial potential .
Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
Nitro-containing byproducts (e.g., 3-Methoxy-4-nitroaniline) co-elute in HPLC. Use hyphenated techniques like LC-MS/MS (MRM mode) for selective detection. Limit of quantification (LOQ) can reach 0.1 μg/mL with a C18 column and 0.1% formic acid in acetonitrile/water .
Q. Basic: What are the key applications of this compound in materials science?
Answer:
The nitro and methoxy groups enable its use as a precursor for:
- Conductive polymers : Oxidative polymerization yields polyaniline derivatives with tunable bandgaps.
- Coordination complexes : Reacts with Cu(II) or Fe(III) to form metal-organic frameworks (MOFs) for catalytic applications .
Q. Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Answer:
The methoxy group’s electron-donating nature enhances oxidative addition in Suzuki-Miyaura reactions, while the nitro group’s steric hindrance reduces yields. Optimize using Pd(OAc)₂/XPhos catalyst and microwave-assisted heating (100°C, 30 min) for 70–80% yield .
Properties
IUPAC Name |
3-methoxy-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWUXZLHDLNYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374861 | |
Record name | 3-methoxy-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-10-7 | |
Record name | 3-Methoxy-5-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methoxy-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-5-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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